![molecular formula C12H21NO2 B2421820 N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide CAS No. 2305483-80-9](/img/structure/B2421820.png)
N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide, also known as HET0016, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which plays a crucial role in regulating blood pressure, vascular tone, and renal function.
Mechanism of Action
N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide works by selectively inhibiting the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases, including hypertension, stroke, and cancer. By inhibiting the synthesis of 20-HETE, N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide reduces vasoconstriction, oxidative stress, and inflammation, which are all known to contribute to the pathogenesis of these diseases.
Biochemical and Physiological Effects:
N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide has been shown to have various biochemical and physiological effects. It reduces blood pressure by inhibiting vasoconstriction, improves renal function by increasing renal blood flow, and reduces oxidative stress and inflammation by inhibiting the production of 20-HETE. It also has anti-angiogenic and anti-tumor effects by inhibiting the synthesis of 20-HETE, which is known to promote angiogenesis and tumor progression.
Advantages and Limitations for Lab Experiments
N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide has several advantages and limitations for lab experiments. Its selective inhibition of 20-HETE synthase makes it a valuable tool for studying the role of 20-HETE in various diseases. However, its potency and specificity may vary depending on the experimental conditions, and its effects may be influenced by other factors such as the presence of other enzymes and metabolites. Additionally, its solubility and stability may be a concern in certain experimental settings.
Future Directions
There are several future directions for the research on N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide. One area of interest is the development of more potent and selective inhibitors of 20-HETE synthase that can be used for therapeutic purposes. Another area of interest is the investigation of the role of 20-HETE in other diseases, such as diabetes, chronic kidney disease, and pulmonary hypertension. Additionally, the development of targeted drug delivery systems for N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide may improve its efficacy and reduce its potential side effects.
Synthesis Methods
The synthesis of N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide involves a multi-step process that includes the reaction of 3,3-dimethylcyclohexanone with formaldehyde and hydrogen cyanide to produce the intermediate 1-cyanomethyl-3,3-dimethylcyclohexanol. This intermediate is then reacted with acryloyl chloride to yield N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide.
Scientific Research Applications
N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have beneficial effects in hypertension, stroke, and cancer. In hypertension, N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide has been shown to reduce blood pressure by inhibiting the synthesis of 20-HETE, which is known to contribute to hypertension by constricting blood vessels. In stroke, N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide has been shown to reduce brain damage by inhibiting the production of 20-HETE, which is known to contribute to oxidative stress and inflammation. In cancer, N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide has been shown to inhibit the growth and metastasis of cancer cells by blocking the synthesis of 20-HETE, which is known to promote angiogenesis and tumor progression.
properties
IUPAC Name |
N-[1-(hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-4-10(15)13-12(9-14)7-5-6-11(2,3)8-12/h4,14H,1,5-9H2,2-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHQELZNCCOALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(CO)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

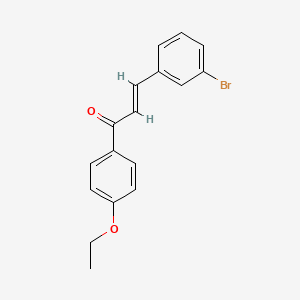
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2421738.png)
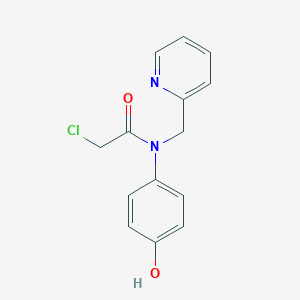
![6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2421741.png)
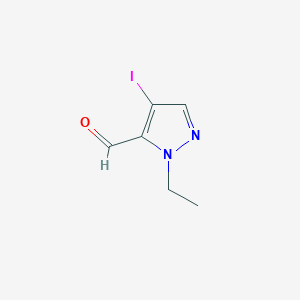
![3-benzyl-7-{4-[(4-fluorophenyl)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2421744.png)
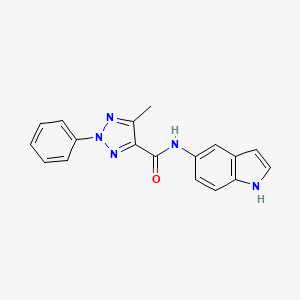
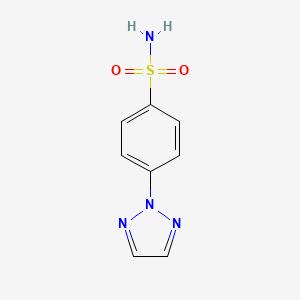
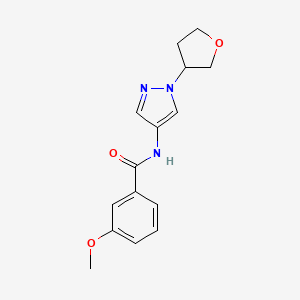
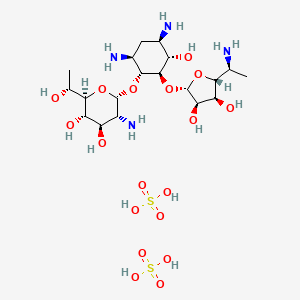
![N~4~-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2421753.png)
![{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine hydrochloride](/img/structure/B2421754.png)
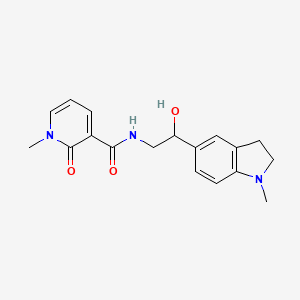
![N-(3-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2421758.png)